molecular formula C19H32N2O B14469479 N-Benzyl-N~2~,N~2~-dipentylglycinamide CAS No. 72336-21-1

N-Benzyl-N~2~,N~2~-dipentylglycinamide

Cat. No.: B14469479
CAS No.: 72336-21-1
M. Wt: 304.5 g/mol
InChI Key: NXIKRMPYSYETTJ-UHFFFAOYSA-N
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Description

N-Benzyl-N~2~,N~2~-dipentylglycinamide is a glycinamide derivative characterized by a benzyl group attached to the primary nitrogen and two pentyl groups on the secondary nitrogen of the glycinamide backbone. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the long-chain alkyl substituents, which may influence its pharmacokinetic behavior, including membrane permeability and metabolic stability. While its biological activities are still under investigation, its structural analogs have demonstrated diverse pharmacological potentials, including antimicrobial, enzyme inhibitory, and neuroprotective effects .

Properties

CAS No.

72336-21-1

Molecular Formula

C19H32N2O

Molecular Weight

304.5 g/mol

IUPAC Name

N-benzyl-2-(dipentylamino)acetamide

InChI

InChI=1S/C19H32N2O/c1-3-5-10-14-21(15-11-6-4-2)17-19(22)20-16-18-12-8-7-9-13-18/h7-9,12-13H,3-6,10-11,14-17H2,1-2H3,(H,20,22)

InChI Key

NXIKRMPYSYETTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)CC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N~2~,N~2~-dipentylglycinamide typically involves the reaction of benzylamine with glycine derivatives under specific conditions. One common method is the condensation reaction between benzylamine and N,N-dipentylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N~2~,N~2~-dipentylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pentyl groups using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaH in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of benzyl alcohol or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl or pentyl derivatives.

Scientific Research Applications

N-Benzyl-N~2~,N~2~-dipentylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-Benzyl-N~2~,N~2~-dipentylglycinamide involves its interaction with specific molecular targets and pathways. The benzyl group can interact with aromatic residues in proteins, while the glycinamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights key structural and functional differences between N-Benzyl-N~2~,N~2~-dipentylglycinamide and related glycinamide derivatives, emphasizing substituent effects on bioactivity and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features/Bioactivity Reference
This compound Benzyl, dipentyl High lipophilicity (predicted logP ~5.2); potential for enhanced membrane permeability
N-Benzyl-N~2~,N~2~-diethylglycinamide Benzyl, diethyl Lower lipophilicity (logP ~3.8); shorter alkyl chains may reduce metabolic stability
N~2~-Benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide Benzyl, sulfonyl, chloro, methoxy Moderate antimicrobial activity; sulfonyl group enhances target binding
N-Benzyl-N-(2,6-dimethylphenyl)glycinamide Benzyl, 2,6-dimethylphenyl Enzyme inhibition (e.g., cytochrome P450); aryl substituents improve selectivity
N~2~-Benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide Benzyl, sulfonyl, chloro, dimethylphenyl Antitumor potential; halogen and sulfonyl groups critical for DNA interaction

Key Observations:

Substituent Chain Length :

  • The dipentyl groups in the target compound confer significantly higher lipophilicity compared to diethyl (Table 1) or methyl analogs. This may enhance tissue penetration but reduce aqueous solubility, a trade-off requiring formulation optimization .
  • In contrast, sulfonyl-containing analogs (e.g., from and ) exhibit polar characteristics, improving solubility and enabling interactions with charged biological targets like bacterial enzymes .

Bioactivity Profiles: Sulfonamide derivatives (e.g., N~2~-benzyl-N~2~-sulfonyl compounds) show marked antimicrobial and antitumor activities due to sulfonyl groups’ ability to disrupt enzyme function or DNA replication . Aryl-substituted glycinamides (e.g., N-Benzyl-N-(2,6-dimethylphenyl)glycinamide) demonstrate enzyme inhibitory effects, likely due to π-π stacking interactions with aromatic residues in enzyme active sites .

Metabolic and Synthetic Considerations :

  • Longer alkyl chains (pentyl vs. ethyl) may slow hepatic metabolism, extending half-life but increasing risk of accumulation .
  • Synthesis of the target compound likely requires sequential alkylation steps under anhydrous conditions to avoid competing reactions, as seen in multi-step protocols for sulfonamide analogs .

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